molecular formula C16H14IN3O3S B450244 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate

4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate

Cat. No.: B450244
M. Wt: 455.3g/mol
InChI Key: ZCVWERBJFDNDNE-DJKKODMXSA-N
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Description

4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate is a complex organic compound with a molecular formula of C16H15N3O3S. This compound is notable for its unique structure, which includes an iodo group, a methoxy group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate typically involves multiple steps, starting with the preparation of the core phenyl benzoate structure. The introduction of the iodo and methoxy groups is achieved through specific halogenation and methylation reactions. The aminocarbothioyl and carbohydrazonoyl groups are then introduced through a series of nucleophilic substitution reactions, often under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the iodo group to a hydrogen atom.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the iodo and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide and methyl iodide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce deiodinated or demethylated products.

Scientific Research Applications

4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl benzoate
  • 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-ethoxyphenyl benzoate
  • 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl 4-butoxybenzoate

Uniqueness

4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-iodo-6-methoxyphenyl benzoate is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity. This distinguishes it from similar compounds that lack the iodo group or have different substituents.

Properties

Molecular Formula

C16H14IN3O3S

Molecular Weight

455.3g/mol

IUPAC Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl] benzoate

InChI

InChI=1S/C16H14IN3O3S/c1-22-13-8-10(9-19-20-16(18)24)7-12(17)14(13)23-15(21)11-5-3-2-4-6-11/h2-9H,1H3,(H3,18,20,24)/b19-9+

InChI Key

ZCVWERBJFDNDNE-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=S)N)I)OC(=O)C2=CC=CC=C2

SMILES

COC1=C(C(=CC(=C1)C=NNC(=S)N)I)OC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=S)N)I)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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